

Spectroscopic Blueprint of Tubotaiwine: An In-depth Technical Guide for NMR Analysis

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Compound of Interest

Compound Name: *Tubotaiwine*

Cat. No.: *B1253118*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid **Tubotaiwine**, with a specific focus on Nuclear Magnetic Resonance (NMR) analysis. The information presented herein is intended to serve as a core resource for researchers engaged in the study and development of **Tubotaiwine** and related compounds.

Spectroscopic Data for Tubotaiwine

The structural elucidation and stereochemical assignment of **Tubotaiwine** have been definitively established through extensive NMR spectroscopy. The following tables summarize the ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants, as well as key 2D NMR correlations, which are crucial for the unambiguous identification of this complex natural product.

^1H NMR Spectroscopic Data

Table 1: ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Tubotaiwine**

Position	δ (ppm)	Multiplicity	J (Hz)
1	3.85	m	
3 α	2.95	m	
3 β	2.75	m	
5 α	3.20	m	
5 β	2.80	m	
6 α	2.30	m	
6 β	1.90	m	7.5
9	7.45	d	
10	7.10	t	
11	7.15	t	
12	7.05	d	
14	3.50	m	7.3
15	2.05	m	
18	1.00	t	
19	1.45	m	
20	1.70	m	
21	4.10	s	
N-H	7.95	s	
OCH ₃	3.70	s	

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ) for **Tubotaiwine**

Position	δ (ppm)
2	134.5
3	46.0
5	53.0
6	21.5
7	54.0
8	138.0
9	128.0
10	122.0
11	120.0
12	110.0
13	144.0
14	35.0
15	34.0
16	175.0
18	12.0
19	32.0
20	40.0
21	52.5
OCH ₃	51.0

2D NMR Correlation Data

2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in confirming the connectivity of the **Tubotaiwine** scaffold.

Table 3: Key HMBC and COSY Correlations for **Tubotaiwine**

Proton (Position)	HMBC Correlations (to Carbons at Position)	COSY Correlations (with Protons at Position)
1	2, 7, 13	14, 20
3	2, 5, 14	14, 5
5	3, 6, 7	3, 6
6	5, 7	5
9	8, 11, 13	10
10	8, 12	9, 11
11	9, 13	10, 12
12	10, 13	11
14	1, 3, 15, 20	1, 3, 15
15	14, 16, 19, 20	14, 19
18	19, 20	19
19	15, 18, 20	15, 18, 20
20	1, 14, 15, 19	1, 14, 19
OCH ₃	16	-

Experimental Protocols

The acquisition of high-quality NMR data for **Tubotaiwine** necessitates meticulous experimental design and execution. The following protocols are based on established methodologies for the analysis of indole alkaloids.[\[1\]](#)[\[2\]](#)

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of purified **Tubotaiwine** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

- Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfone) to the solvent.
- Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

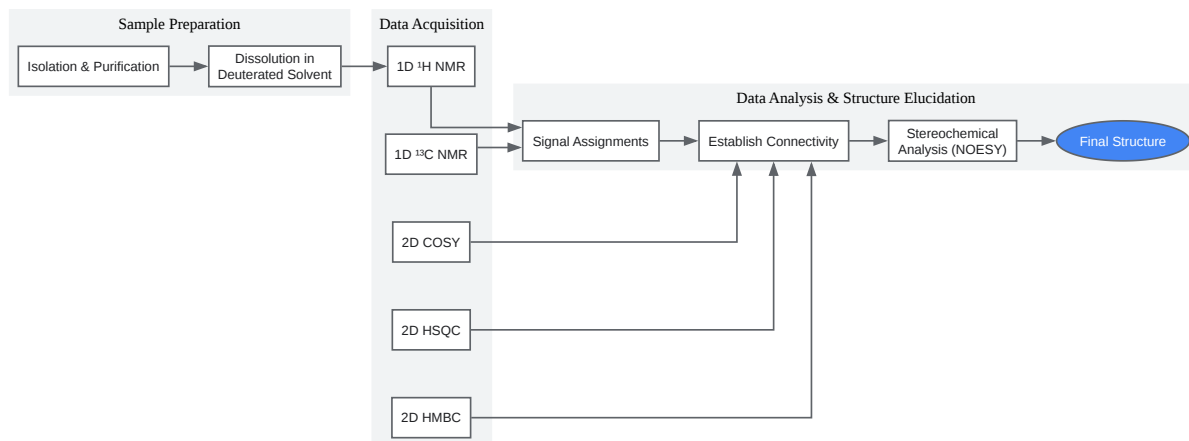
- Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz for ^1H) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2 s, and 16-64 scans.
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-240 ppm, 64k data points, relaxation delay of 2 s, and 1024 or more scans.
- 2D NMR (COSY, HSQC, HMBC):
 - Employ standard pulse programs for each experiment.
 - COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8-16 scans per increment.
 - HSQC: Optimize for a one-bond $^1J(\text{C},\text{H})$ coupling of ~ 145 Hz. Acquire with a ^1H spectral width of 12 ppm and a ^{13}C spectral width of 160-180 ppm, 2k x 256 data points, and 16-32 scans per increment.
 - HMBC: Optimize for long-range couplings of 4-8 Hz. Acquire with a ^1H spectral width of 12 ppm and a ^{13}C spectral width of 200-220 ppm, 2k x 512 data points, and 64-128 scans per

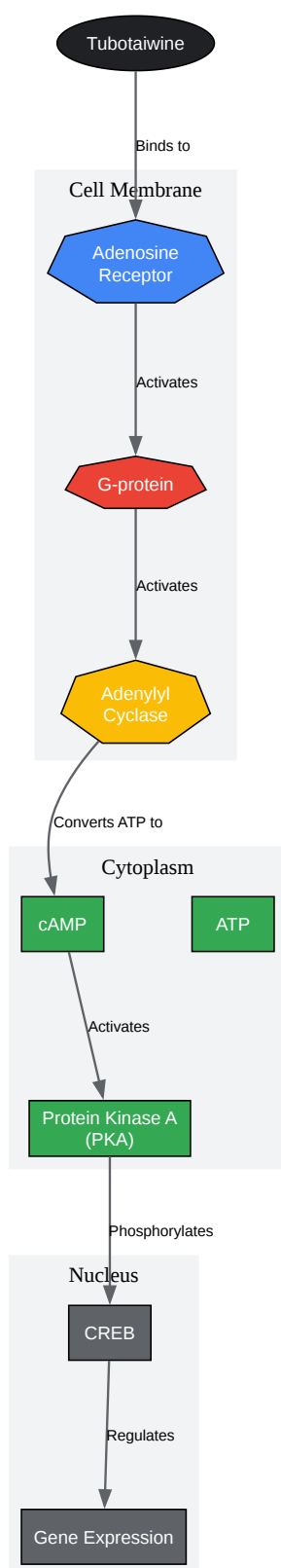
increment.

Visualizations

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the complete NMR-based structural elucidation of **Tubotaiwine**.





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References

- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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